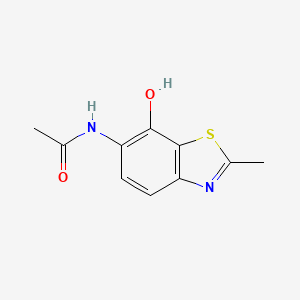

N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide

Description

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

N-(7-hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2S/c1-5(13)11-7-3-4-8-10(9(7)14)15-6(2)12-8/h3-4,14H,1-2H3,(H,11,13) |

InChI Key |

VVYDBGMEZIYKIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(S1)C(=C(C=C2)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step synthetic route:

- Starting material : 2-aminobenzenethiol or a suitably substituted benzothiazole derivative.

- Functionalization : Introduction of hydroxy and methyl groups on the benzothiazole ring, often via electrophilic substitution or directed functional group transformations.

- Acetamide formation : The acetamide group at the 6-position is introduced through nucleophilic acyl substitution, commonly using acetyl chloride or acetic anhydride under controlled conditions.

Detailed Synthetic Route

Synthesis of 7-Hydroxy-2-methyl-1,3-benzothiazole Intermediate

- The benzothiazole ring is constructed by condensation of 2-aminobenzenethiol with appropriate aldehydes or acyl derivatives.

- Methylation at the 2-position can be achieved by methyl iodide or related methylating agents.

- Hydroxylation at the 7-position may be introduced by selective electrophilic substitution or by starting with a hydroxy-substituted aniline precursor.

-

- The key step is the reaction of the 7-hydroxy-2-methyl-1,3-benzothiazol-6-amine intermediate with acetic anhydride or acetyl chloride.

- This reaction is typically performed in the presence of a base catalyst such as piperidine or triethylamine to facilitate nucleophilic acyl substitution.

- Solvents like chloroform or ethanol are used, with reflux conditions maintained for 6–12 hours to ensure complete conversion.

- After reaction completion, the product is purified by recrystallization, commonly from ethanol or ethanol-water mixtures.

Reaction Conditions and Purification

- Catalysts : Piperidine or triethylamine as bases.

- Solvents : Chloroform, ethanol, or dimethylformamide (DMF) depending on solubility and reaction specifics.

- Temperature : Reflux conditions (~60–80 °C) for 6–12 hours.

- Purification : Recrystallization from ethanol (80%) or ethanol-water mixtures to yield pure crystals.

- Yield : Generally moderate to good yields are reported, depending on reaction scale and purity of starting materials.

Analytical Characterization of the Synthesized Compound

Spectroscopic Techniques

| Technique | Purpose | Typical Observations for this compound |

|---|---|---|

| ¹H Nuclear Magnetic Resonance (NMR) | Confirm proton environment, substitution pattern | Methyl group of acetamide at δ ~2.1 ppm; aromatic protons and hydroxyl proton signals identifiable |

| ¹³C NMR | Carbon skeleton confirmation | Signals corresponding to benzothiazole carbons, acetamide carbonyl carbon (~170–175 ppm) |

| Infrared (IR) Spectroscopy | Functional group identification | O–H stretch at ~3178 cm⁻¹; C=O stretch of acetamide at ~1668 cm⁻¹; aromatic C=C stretches |

| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Molecular ion peak corresponding to molecular weight; characteristic fragmentation ions |

Chromatographic Techniques

- Thin Layer Chromatography (TLC) : To monitor reaction progress and purity.

- High Performance Liquid Chromatography (HPLC) : For purity analysis and quantification.

Research Discoveries and Advances in Preparation

- Recent literature highlights the importance of controlling reaction conditions such as pH and temperature to optimize yields and minimize side reactions in acetamide formation on benzothiazole derivatives.

- Use of anhydrous potassium carbonate and DMF as solvent has been reported to facilitate nucleophilic substitution reactions on benzothiazole cores, improving yields and selectivity.

- Alternative synthetic approaches involve initial formation of 6-substituted benzothiazol-2-amines followed by acetamide introduction through reaction with haloacetamides under basic conditions.

- Metal hydride reagents and bases capable of proton abstraction have been employed to enhance condensation steps in related benzothiazole acetamide syntheses, suggesting potential for optimized preparation routes.

- Microwave-assisted synthesis and use of green solvents have been explored to reduce reaction times and environmental impact, though specific data on this compound is limited.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Benzothiazole ring formation | 2-Aminobenzenethiol + aldehyde/acyl derivative | Condensation under reflux |

| Methylation at 2-position | Methyl iodide or equivalent | Electrophilic substitution or methylation reaction |

| Hydroxylation at 7-position | Starting from hydroxy-substituted aniline or electrophilic substitution | Selective functionalization |

| Acetamide introduction | Acetic anhydride or acetyl chloride + base (piperidine/triethylamine) | Reflux in ethanol or chloroform, 6–12 h |

| Purification | Recrystallization from ethanol or ethanol-water mixtures | Yields pure crystalline product |

Chemical Reactions Analysis

N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives Major products formed from these reactions include ketone, amine, and substituted benzothiazole derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of benzothiazole derivatives, including N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide, as anticancer agents. In vitro assays have demonstrated that certain benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

- Cell Lines Tested : HCT116 (colon cancer) and HeLa (cervical cancer).

- Findings : Compounds similar to this compound showed a reduction in cell viability by more than 50% at a concentration of 10 µM. Further dose-response studies revealed specific IC50 values indicating effective concentration ranges for inducing cell death .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 7h | 3.995 | HeLa |

| 7l | 5 | HeLa |

| 2c | - | HCT116 |

This suggests that the compound could be a promising candidate for developing new anticancer therapies.

Antitubercular Activity

Benzothiazole derivatives are also being explored for their antitubercular properties. Research indicates that compounds related to this compound can inhibit the growth of Mycobacterium tuberculosis.

Case Study: Antitubercular Efficacy

- Compounds Tested : Various derivatives were synthesized and evaluated for their Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

- Results : Some derivatives demonstrated better activity than traditional treatments like isoniazid, with specific compounds showing high selectivity and bioavailability .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 7a | - | Better than INH |

| 7g | - | Highly selective |

Neuroprotective Effects

There is emerging evidence suggesting that benzothiazole compounds may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative disorders.

Research Overview

A patent application discusses the use of benzothiazole compounds for treating neurodegenerative diseases, indicating that these compounds might interact with biological pathways involved in neuronal protection . However, specific studies on this compound's neuroprotective properties are still limited.

Cosmetic Applications

The compound's properties may extend to cosmetic formulations due to its potential antioxidant effects. Research into cosmetic formulations suggests that benzothiazole derivatives can enhance skin health by protecting against oxidative stress .

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that can lead to the development of new derivatives with enhanced biological activity. Studies have focused on optimizing synthetic routes to improve yield and purity while maintaining biological efficacy .

Mechanism of Action

The mechanism of action of N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide and related compounds:

Crystallography and Molecular Interactions

- In adamantyl-substituted benzothiazoles (), intermolecular hydrogen bonds (N–H⋯N) and sulfur-sulfur interactions stabilize crystal structures. The target compound’s hydroxyl group could form similar H-bond networks, influencing solid-state properties .

Biological Activity

N-(7-Hydroxy-2-methyl-1,3-benzothiazol-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, highlighting key research findings, case studies, and data tables that summarize its effects.

This compound has a chemical formula of C10H10N2O2S. It is characterized by a benzothiazole moiety, which is known for its diverse pharmacological properties. The presence of the hydroxyl group at position 7 enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. In particular, research has focused on its effects against HeLa (cervical cancer) and HCT116 (colon cancer) cell lines.

Cell Viability Studies

A series of cell viability assays were conducted using the MTT assay to determine the cytotoxicity of this compound. The results indicated significant reductions in cell viability at specific concentrations.

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| This compound | 5.0 | HeLa |

| This compound | 6.5 | HCT116 |

The IC50 values suggest that this compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies have shown that this compound can inhibit the phosphorylation of Chk1 at Ser 317, a crucial step in the DNA damage response pathway. This inhibition was observed at concentrations as low as 3.995 µM in HeLa cells, indicating a potent effect on cellular signaling pathways involved in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against various bacterial strains.

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

These results indicate that this compound has moderate antibacterial properties and could be explored further for potential therapeutic applications in treating bacterial infections .

Q & A

Q. How are pharmacokinetic parameters (e.g., half-life, protein binding) determined for this compound?

- Methodology :

- Plasma stability assays : Incubate with plasma proteins (e.g., albumin) and quantify free compound via ultrafiltration-LC/MS.

- Microsomal assays : Use liver microsomes to measure metabolic clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.